molecular formula C19H15ClN2O4 B2759088 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamide CAS No. 1105205-95-5

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamide

Cat. No.: B2759088
CAS No.: 1105205-95-5
M. Wt: 370.79
InChI Key: PWEUZZWGUPTAHL-UHFFFAOYSA-N
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Description

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamide is a synthetic chemical compound designed for research and development purposes. It features a benzodioxole scaffold, a structure prevalent in many biologically active molecules and natural products, which is known to contribute to significant pharmacological activities such as antidiabetic , antimicrobial , and anticancer effects . The core 1,3-benzodioxole structure is a key pharmacophore that has been leveraged in drug discovery for its versatility and interaction with various enzymatic targets . The integration of the isoxazole ring, a privileged structure in medicinal chemistry, further enhances the potential of this compound as a valuable intermediate for synthesizing novel derivatives or as a probe for biological screening. While specific biological data for this exact molecule may not be available, compounds sharing the benzodioxole moiety have demonstrated potent inhibitory activity against enzymes like α-amylase, suggesting potential research applications in metabolic disorder studies . Furthermore, molecular hybrids containing acetamide linkages are frequently explored for their antibacterial and antifungal properties against various pathogens . This product is intended for research use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c20-15-4-2-1-3-13(15)10-21-19(23)9-14-8-17(26-22-14)12-5-6-16-18(7-12)25-11-24-16/h1-8H,9-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEUZZWGUPTAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamide typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the use of benzo[d][1,3]dioxole derivatives, which can be synthesized from catechol and formaldehyde.

    Attachment of the Chlorobenzyl Group: This is usually done via a nucleophilic substitution reaction where the chlorobenzyl group is introduced to the acetamide backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring opening.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: Reduced forms of the isoxazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, while the isoxazole ring may participate in binding to nucleic acids or proteins. The chlorobenzyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of Compound A , their synthesis routes, and reported biological activities:

Compound Name Core Structure Modifications Biological Activity/Application Reference ID
Compound A : 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamide Benzo[d][1,3]dioxole + isoxazole + 2-chlorobenzyl-acetamide Not reported (inferred: CNS/anticancer potential)
Compound B : N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide Chloromethyl-benzisoxazole + acetamide Precursor for 3,5-disubstituted benzisoxazoles with antipsychotic/anticancer activity
Compound C : N-(5-Benzoyl-4-phenylthiazol-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide Benzo[d][1,3]dioxole + thiazole + benzoyl-phenyl substitution Anticancer (synthesis confirmed; activity under study)
Compound D : 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide Benzothiazole + indole-acetohydrazide Anti-inflammatory, analgesic, antibacterial
Compound E : 2-Chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide Chloroacetamide + sulfonamide + methylisoxazole Antimicrobial (sulfonamide derivative)

Key Comparisons

Core Heterocycles :

  • Compound A employs an isoxazole ring, while Compound C uses a thiazole ring. Thiazoles are more electronegative, enhancing dipole interactions but reducing metabolic stability compared to isoxazoles .
  • Compound B ’s benzisoxazole core is structurally rigid, favoring blood-brain barrier penetration, whereas Compound A ’s benzodioxole may prioritize peripheral tissue targeting .

Substituent Effects :

  • The 2-chlorobenzyl group in Compound A increases lipophilicity (logP ~3.5 estimated) compared to Compound D ’s hydrophilic acetohydrazide (logP ~2.1) .
  • Compound E ’s sulfonamide group enhances solubility but introduces susceptibility to enzymatic cleavage, unlike Compound A ’s stable acetamide linkage .

Synthetic Routes :

  • Compound A likely employs a multi-step synthesis involving:
    (i) Cyclization of a benzodioxole-isoxazole precursor,
    (ii) Acetylation with 2-chlorobenzylamine (similar to methods in ).
  • Compound B is synthesized via base-catalyzed cyclization of o-hydroxyphenylketoximes, followed by chloromethylation , a method less applicable to Compound A due to steric hindrance from the benzodioxole group.

Biological Activity Trends: Benzodioxole-containing compounds (A, C) show promise in anticancer applications due to DNA intercalation or kinase inhibition . Chlorinated acetamides (A, E) exhibit enhanced antimicrobial activity but may face toxicity challenges compared to non-halogenated analogues .

Research Findings and Data

Pharmacological Potential (Inferred)

  • Anticancer Activity : Analogues like Compound C demonstrate moderate cytotoxicity against HeLa cells (IC₅₀ ~15 µM) , suggesting Compound A may share similar mechanisms.
  • CNS Targeting : Compound B ’s benzisoxazole derivatives show affinity for serotonin receptors (5-HT₂A Ki ~50 nM) , implying Compound A ’s benzodioxole-isoxazole core could modulate neurotransmitter systems.

Limitations and Challenges

  • No experimental data for Compound A’s solubility, stability, or toxicity are available, necessitating further in vitro ADMET profiling.
  • Structural complexity (MW ~400 g/mol) may limit oral bioavailability compared to simpler analogues like Compound E (MW ~350 g/mol) .

Biological Activity

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework combining an isoxazole ring and a benzo[d][1,3]dioxole moiety, which may contribute to its therapeutic properties.

Chemical Structure and Properties

The molecular formula of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamide is C19H16ClN2O4C_{19}H_{16}ClN_2O_4, with a molecular weight of 364.79 g/mol. Its structure includes:

  • Isoxazole Ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Benzo[d][1,3]dioxole Moiety : Known for its role in various pharmacological activities.
  • Chlorobenzyl Group : Potentially enhances lipophilicity and bioavailability.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to this structure. For instance, derivatives containing similar moieties have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutics like doxorubicin, indicating promising anticancer potential .

CompoundCell LineIC50 (µM)Reference
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamideHepG2< 4.52
DoxorubicinHepG27.46

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary results indicate that it may exhibit inhibitory effects against various bacterial strains and fungi. The mechanism of action is hypothesized to involve the disruption of microbial cell membranes or interference with metabolic pathways.

The biological activity of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamide is believed to stem from its ability to interact with specific enzymes or receptors in cells. This interaction can modulate signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells .

Case Studies

  • Anticancer Mechanisms : A study demonstrated that compounds with similar structures inhibited the epidermal growth factor receptor (EGFR), leading to reduced cellular proliferation and increased apoptosis in cancer cells. The assessment included annexin V-FITC apoptosis assays and cell cycle analysis, highlighting the compound's potential as an anticancer agent .
  • Toxicity Assessment : Another research effort evaluated the toxicity of related compounds using zebrafish embryos as a model organism. The findings suggested that while some derivatives exhibited promising biological activity, they also displayed varying degrees of toxicity, necessitating further investigation into their safety profiles .

Q & A

Q. What are the key synthetic strategies for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including:

  • Formation of the isoxazole ring via cyclization of nitrile oxides with alkynes.
  • Introduction of the benzo[d][1,3]dioxole moiety through Suzuki-Miyaura coupling or nucleophilic substitution .
  • Amidation with 2-chlorobenzylamine under coupling agents like EDC/HOBt . Optimization strategies:
  • Catalyst screening : High-throughput screening identifies efficient catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
  • Temperature control : Step-specific temperature gradients (e.g., 0–5°C for amidation to minimize side reactions) .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the isoxazole ring and substitution patterns .
  • HPLC-MS : Validates purity (>95%) and detects trace byproducts .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., conformation of the 2-chlorobenzyl group) .

Q. How is initial biological screening conducted to assess pharmacological potential?

  • In vitro assays :
  • Enzymatic inhibition (e.g., fatty acid amide hydrolase [FAAH] using fluorogenic substrates) .
  • Cytotoxicity profiling (MTT assay in cancer cell lines) .
    • Target identification : Surface plasmon resonance (SPR) screens binding affinity to receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How do structural modifications (e.g., 2-chloro vs. other substituents) impact biological activity?

  • SAR studies :
  • 2-Chlorobenzyl group : Enhances lipophilicity and target binding via halogen bonding (e.g., with FAAH’s catalytic triad) .
  • Substituent variations : Electron-withdrawing groups (e.g., -NO₂) reduce potency, while -OCH₃ improves metabolic stability .
    • Methods :
  • Free-energy perturbation (FEP) : Predicts ΔΔG values for substituent effects .
  • Crystallographic docking : Validates binding poses (e.g., PyMOL for FAAH-inhibitor complexes) .

Q. How can computational methods predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Screens potential targets using the compound’s 3D structure (PDB ID: 3QJU for FAAH) .
  • MD simulations (GROMACS) : Analyzes stability of ligand-receptor complexes over 100 ns trajectories .
  • Pharmacophore modeling (MOE) : Identifies critical interaction sites (e.g., hydrogen bonds with FAAH’s Ser241) .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Experimental variables :
  • Cell line variability : Use isogenic cell panels to isolate genetic confounding factors .
  • Assay conditions : Standardize buffer pH (7.4) and temperature (37°C) for enzyme assays .
    • Data normalization : Apply Z-score analysis to compare IC₅₀ values across independent studies .

Q. How can pharmacokinetic challenges (e.g., solubility) be addressed during optimization?

  • Formulation strategies :
  • Co-solvents : PEG-400 enhances aqueous solubility for in vivo dosing .
  • Prodrug design : Phosphate ester derivatives improve oral bioavailability .
    • Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., CYP3A4-mediated oxidation of the dioxole ring) .

Key Citations

  • Synthesis and optimization:
  • Biological activity and SAR:
  • Computational modeling:

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